Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate

Electrochemistry Structure–Reactivity Relationships Halogen Effect

Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate (CAS 1980075-14-6) is a dihalogenated benzo[b]thiophene-2-carboxylate ester (C₁₀H₆BrClO₂S, molecular weight 305.58 g/mol ). The compound features a benzothiophene core with chlorine substituted at the 3-position, bromine at the 5-position, and a methyl ester at the 2-position.

Molecular Formula C10H6BrClO2S
Molecular Weight 305.58 g/mol
Cat. No. B12870611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate
Molecular FormulaC10H6BrClO2S
Molecular Weight305.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)Cl
InChIInChI=1S/C10H6BrClO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,1H3
InChIKeyLLBCYHOCSXDNBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylate: Compound Identity and Sourcing


Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate (CAS 1980075-14-6) is a dihalogenated benzo[b]thiophene-2-carboxylate ester (C₁₀H₆BrClO₂S, molecular weight 305.58 g/mol ). The compound features a benzothiophene core with chlorine substituted at the 3-position, bromine at the 5-position, and a methyl ester at the 2-position. It is commercially available as a research chemical from specialty suppliers and belongs to a compound class with documented antimicrobial, anticancer, and anti-inflammatory activities [1].

Why Methyl 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylate Cannot Be Replaced by a Generic Analog


Within the benzo[b]thiophene-2-carboxylate series, halogen identity and substitution pattern profoundly influence both physicochemical properties and biological activity. The simultaneous presence of chlorine at C-3 and bromine at C-5 creates a halogen complementarity: chlorine serves as a smaller, electron-withdrawing substituent suitable for orthogonal cross-coupling selectivity, while bromine at the 5-position provides superior leaving-group capability for Pd-catalyzed transformations and influences π–π stacking interactions. The electrochemical reduction behavior of methyl 3-halobenzo[b]thiophene-2-carboxylates demonstrates that reduction potentials shift systematically with halogen identity (Cl, Br, I), confirming that the 3-chloro substituent imparts distinct electron-accepting properties compared to the 3-bromo or 3-iodo analogs [1]. Generic in-class substitution without consideration of these position-specific halogen effects risks altered reactivity profiles, compromised synthetic utility as a building block, and unpredictable SAR outcomes in biological screening programs [2].

Quantitative Differentiation Evidence: Methyl 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylate vs. In-Class Analogs


Electrochemical Reduction Potential: Cl- vs. Br- vs. I-3-Substituted Benzo[b]thiophene-2-carboxylates

In a comparative electrochemical study of methyl 3-halobenzo[b]thiophene-2-carboxylates (1: 3-chloro, 2: 3-bromo, 3: 3-iodo), the 3-chloro derivative (compound 1) exhibits the most cathodic (most negative) reduction potential among the three 3-halo congeners. Although the target compound in this study lacks the 5-bromo substituent present in the title compound, the study establishes a halogen-dependent reduction potential trend at the 3-position: the C–Cl bond displays greater resistance to reductive cleavage than C–Br or C–I, attributable to the higher bond dissociation energy of the C–Cl bond [1]. The 5-bromo substituent on the title compound introduces an additional electrochemically labile site whose reactivity can be independently modulated relative to the 3-chloro group, enabling sequential functionalization strategies unavailable with symmetrically halogenated analogs.

Electrochemistry Structure–Reactivity Relationships Halogen Effect

Biological Relevance: Class-Level Antimicrobial Activity of 3-Halogenated Benzo[b]thiophene Scaffolds

In a 2022 study of 3-halobenzo[b]thiophene derivatives, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes each yielded a low MIC of 16 µg/mL against Gram-positive bacteria and yeast in broth microdilution susceptibility testing [1]. While the title compound (bearing a 2-methyl ester and a 5-bromo substituent) was not directly tested in this study, the scaffold-level SAR demonstrates that 3-halogen substitution (Cl or Br) on the benzothiophene core is associated with measurable antimicrobial potency. The title compound extends this core architecture with an additional bromine at the 5-position and a methyl ester at the 2-position, both of which are established modulators of potency and drug-like properties in the benzothiophene class [1]. Furthermore, the tested compounds with the lowest MIC values demonstrated favorable ADME profiles, satisfying Lipinski, Veber, and Muegge filters without violations [1]. The 3-chlorobenzo[b]thiophene derivative exhibited fast bactericidal activity in time-kill assays against Staphylococcus aureus [1].

Antimicrobial Drug Discovery Structure–Activity Relationship

Patent Landscape: Benzo[b]thiophene-2-carboxylate Scaffolds in STING Agonist Development

U.S. Patent 10,730,849 (Merck Sharp & Dohme Corp., granted 2020) discloses benzo[b]thiophene compounds as STING agonists, including compounds within the C07D 333/62 IPC classification, which encompasses benzo[b]thiophenes bearing ester or nitrile radicals [1]. The title compound (methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate) maps onto this patent classification. While the specific compound is not explicitly claimed in this granted patent, the patent's broad coverage of halogenated benzo[b]thiophene-2-carboxylate derivatives as STING pathway modulators establishes a commercial and therapeutic relevance for this scaffold in immuno-oncology [1]. The presence of both chloro and bromo substituents at the 3- and 5-positions, respectively, provides two independent vectors for further derivatization (e.g., via Suzuki–Miyaura or Buchwald–Hartwig coupling) to generate novel STING agonist candidates.

Immuno-oncology STING Agonist Patent Analysis

Structural Uniqueness: Mixed 3-Chloro/5-Bromo Substitution vs. Symmetrical Dihalogenated Analogs

The title compound features an unsymmetrical 3-chloro/5-bromo dihalogenation pattern on the benzo[b]thiophene core. This structural arrangement is distinct from the more commonly encountered symmetrical dihalogenated analogs (e.g., 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, BT2, a known BCKD kinase inhibitor with IC₅₀ = 3.19 µM [1]) or monohalogenated variants such as methyl 5-bromobenzo[b]thiophene-2-carboxylate (CAS 7312-11-0) and methyl 3-chlorobenzo[b]thiophene-2-carboxylate (CAS 21211-07-4). The mixed halogen pattern provides two key differentiators: (1) the chlorine and bromine atoms exhibit substantially different steric bulk (van der Waals radii: Cl ≈ 1.75 Å vs. Br ≈ 1.85 Å) and polarizability, which modulate halogen bonding interactions with biological targets; and (2) the differential reactivity of C–Cl vs. C–Br bonds toward Pd-catalyzed cross-coupling enables chemoselective sequential functionalization, a capability not available with symmetrical dihalogenated or monohalogenated analogs.

Medicinal Chemistry Halogen Bonding Molecular Recognition

Procurement-Relevant Application Scenarios for Methyl 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylate


Sequential Chemoselective Derivatization in Medicinal Chemistry Library Synthesis

The unsymmetrical 3-chloro/5-bromo substitution pattern (with C–Br being more reactive than C–Cl in Pd-catalyzed cross-couplings) enables chemoselective sequential functionalization of the benzothiophene scaffold. This capability is directly supported by electrochemical evidence showing differential reducibility of C–Cl vs. C–Br bonds [1]. Procurement of this compound allows medicinal chemistry teams to generate diverse, polysubstituted benzothiophene libraries in fewer synthetic steps compared to using monohalogenated or symmetrically dihalogenated building blocks that require additional protection/deprotection sequences or lack orthogonal coupling handles.

Antimicrobial Lead Optimization Using the 3-Halobenzo[b]thiophene Pharmacophore

The demonstrated antimicrobial activity of 3-halobenzo[b]thiophene derivatives (MIC = 16 µg/mL against Gram-positive bacteria and yeast for both 3-chloro and 3-bromo cyclohexanol analogs [1]) establishes the 3-halogen substituent as a validated pharmacophoric element. The title compound, bearing both the 3-chloro substituent and a 5-bromo group, provides a vector for introducing additional functionality at the 5-position via cross-coupling while preserving the antimicrobial 3-halo pharmacophore. The 2-methyl ester further allows conversion to amides, carboxylic acids, or other bioisosteric groups for SAR exploration.

STING Agonist Intermediate for Immuno-Oncology Drug Discovery

U.S. Patent 10,730,849 (Merck Sharp & Dohme Corp.) identifies benzo[b]thiophene-2-carboxylate derivatives as STING agonists for cancer immunotherapy [1]. The title compound, which maps onto the IPC classification (C07D 333/62) covering the patented compound space, serves as a strategically functionalized intermediate for synthesizing novel STING agonist candidates. The orthogonal halogen handles support the generation of focused compound libraries for immuno-oncology screening programs aiming to identify patentable, next-generation STING pathway modulators.

Electrochemical Probe Development and Mechanistic Studies

The systematic electrochemical characterization of methyl 3-halobenzo[b]thiophene-2-carboxylates (Cl, Br, I) has established a halogen-dependent reduction potential hierarchy under well-defined conditions (anhydrous DMF, Hg and Pt electrodes) with the reduction proceeding via an ECE mechanism [1]. The title compound, with its dual-halogen architecture, provides an advanced probe for investigating competitive or sequential reductive cleavage pathways and for studying halogen-dependent electrochemical blocking film formation on platinum electrodes, offering research groups a tool for fundamental electroorganic chemistry investigations.

Quote Request

Request a Quote for Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.